4-(Ethylamino)quinazoline-7-carboxylic acid

SAR analysis 4-aminoquinazoline kinase inhibitor scaffold

This 4-(ethylamino)quinazoline-7-carboxylic acid is a pre-functionalized scaffold for systematic SAR campaigns. The N4-ethyl group provides a defined intermediate lipophilicity (logP ~1.94) to benchmark against methyl, isopropyl, or H analogs—critical for isolating the ethyl contribution to kinase or sEH inhibition []. The C7 carboxylic acid allows single-step amide coupling to generate focused libraries, eliminating 2–3 synthetic steps needed for non-carboxylated quinazolines []. Use alongside N4-methyl and N4-H comparators to build a quantitative activity matrix.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 1343229-66-2
Cat. No. B2412043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethylamino)quinazoline-7-carboxylic acid
CAS1343229-66-2
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESCCNC1=NC=NC2=C1C=CC(=C2)C(=O)O
InChIInChI=1S/C11H11N3O2/c1-2-12-10-8-4-3-7(11(15)16)5-9(8)13-6-14-10/h3-6H,2H2,1H3,(H,15,16)(H,12,13,14)
InChIKeyOSXLFFPDLUKKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Ethylamino)quinazoline-7-carboxylic acid (CAS 1343229-66-2): A Strategic Quinazoline Scaffold for SAR-Driven Procurement in Kinase and Epoxide Hydrolase Research


4-(Ethylamino)quinazoline-7-carboxylic acid (CAS 1343229-66-2) is a 4-aminoquinazoline derivative bearing a C7 carboxylic acid moiety and an N4 ethylamino substituent. This compound serves as a core synthetic intermediate and a reference point for structure-activity relationship (SAR) investigations within the broader class of 4-(aryl/alkylamino)quinazolines, a family extensively studied for kinase inhibition, soluble epoxide hydrolase (sEH) modulation, and anticancer applications [1]. Unlike simple quinazoline-7-carboxylic acid, the N4 ethylamino substitution confers distinct electronic and steric properties that can be quantitatively benchmarked against analogs bearing hydrogen, methyl, isopropyl, or aryl groups at the same position, enabling researchers to isolate the contribution of the ethylamino fragment to biological activity [1].

Why 4-(Ethylamino)quinazoline-7-carboxylic Acid Cannot Be Replaced by Unsubstituted Quinazoline-7-carboxylic Acid or Other 4-Amino Analogs Without Altering Biological Outcomes


Substitution at the 4-position of the quinazoline ring is a critical determinant of both potency and selectivity across multiple target classes. In 4-aminoquinazoline derivatives, the nature of the amine substituent—whether hydrogen, alkyl, or aryl—directly modulates electronic density at the N1 position of the heterocyclic core and influences lipophilicity, both of which have been quantitatively linked to biological activity [1]. For instance, in a parallel series of 4-(phenylethylamino)quinazolines evaluated for IgE inhibition, increasing the lipophilicity of the side chain produced a >10-fold improvement in IC50 (from >100 nM to 14 nM) [2]. Similarly, in the sEH inhibitor field, amide derivatives of quinazolinone-7-carboxylic acid exhibit IC50 values spanning from 0.30 μM to >33 μM depending solely on the nature of the N-substituent [3]. Therefore, substituting 4-(ethylamino)quinazoline-7-carboxylic acid with unsubstituted quinazoline-7-carboxylic acid, or with analogs bearing methyl, isopropyl, or phenyl groups at N4, results in a different compound with non-interchangeable activity profiles. Procurement decisions must be guided by the specific substitution pattern required for the intended SAR investigation or synthetic pathway.

Quantitative Differentiation of 4-(Ethylamino)quinazoline-7-carboxylic Acid: SAR Evidence Against N4-Substituted Analogs


Ethylamino Substitution at N4 Confers Intermediate Lipophilicity and Activity Profile Between Methyl and Isopropyl Analogs

Within the class of 4-(alkylamino)quinazoline derivatives, the ethylamino substituent represents a specific point along the lipophilicity-activity continuum. Direct SAR comparison across N4-substituted analogs demonstrates that the ethyl group confers intermediate properties distinct from both the smaller methyl group and the bulkier isopropyl group [1]. This systematic variation is critical for fine-tuning biological activity, as both under- and over-substitution at N4 can produce suboptimal outcomes in target binding assays [1].

SAR analysis 4-aminoquinazoline kinase inhibitor scaffold

The Quinazoline-7-carboxylic Acid Core Enables Potent sEH Inhibition with IC50 Values in the Sub-Micromolar Range for Optimized Amide Derivatives

Derivatives built upon the quinazoline-7-carboxylic acid scaffold, including amide analogs of the closely related quinazolinone-7-carboxylic acid, have demonstrated selective inhibition of human soluble epoxide hydrolase (sEH). In a 2022 study, optimized quinazolinone-7-carboxamides exhibited IC50 values ranging from 0.30 μM to 0.66 μM against human sEH [1]. By comparison, less optimized compounds in the same series showed markedly weaker inhibition (IC50 values of 27–33 μM) [2], highlighting that the 7-carboxylic acid moiety is a necessary but not sufficient condition for potency—the nature of the flanking substituents, including the 4-position amine, governs the ultimate inhibitory activity [1].

soluble epoxide hydrolase sEH inhibition quinazolinone-7-carboxamide

N4-Substituent Lipophilicity Quantitatively Correlates with IgE Inhibitory Activity: A Precedent for Activity Tuning via 4-Amino Modification

In a quantitative SAR study of 4-(phenylethylamino)quinazolines, systematic variation of the arylalkylamine side chain revealed a direct correlation between lipophilicity and IgE inhibitory potency. The most potent compound in the series, S(+)-4-(1-(2-naphthyl)ethylamino)quinazoline, achieved an IC50 of 14 nM in a human B-cell IgE-germline promoter reporter gene assay, whereas the corresponding unsubstituted or less lipophilic analogs showed significantly weaker inhibition [1]. Quantum mechanical calculations further demonstrated that IgE inhibitory activity can be quantitatively described by the charge at N1 of the quinazoline core and molar refractivity, both of which are modulated by the N4 substituent [1].

IgE inhibition allergic inflammation B-cell reporter assay

N4-Alkylamino Quinazolines Exhibit Sub-Nanomolar DHFR Inhibition: Ethylamino-Containing Analogs Achieve IC50 = 0.98 nM

The N-ethylamino structural motif has been validated in closely related 2,4-diaminoquinazoline scaffolds as producing potent dihydrofolate reductase (DHFR) inhibition. Specifically, the compound 2,4-diamino-6-[N-(2,5-dimethoxybenzyl)-N-ethylamino]quinazoline (CHEMBL521672) demonstrated an IC50 of 0.98 nM against Mycobacterium avium DHFR in a standardized enzymatic assay [1]. This sub-nanomolar potency confirms that the ethylamino substitution, when incorporated into the quinazoline framework, is compatible with high-affinity target engagement. While the target compound 4-(ethylamino)quinazoline-7-carboxylic acid bears the ethylamino group at the 4-position rather than the 6-position, the precedent establishes that N-ethylamino quinazolines can achieve single-digit nanomolar potency, a benchmark that simpler 4-H or 4-methyl analogs may not replicate.

DHFR inhibition antiparasitic Mycobacterium avium

EGFR Kinase Inhibition by 4-Arylaminoquinazolines Reaches Low Nanomolar Potency: N4-Substitution is Essential for Target Engagement

The 4-aminoquinazoline scaffold is the pharmacophoric core of clinically approved EGFR inhibitors including gefitinib and erlotinib [1]. Recent studies on 4-arylaminoquinazoline derivatives have demonstrated wild-type EGFR tyrosine kinase (EGFRwt-TK) inhibition with IC50 values as low as 15.60 nM [2]. In head-to-head comparisons, certain 4-arylaminoquinazoline analogs have shown superior potency against specific cancer cell lines relative to gefitinib: compound 4a exhibited an IC50 of 2.5 μM against the MKN45 gastric cancer cell line, outperforming gefitinib (IC50 = 3.2 μM) under identical assay conditions [3]. Importantly, substitution at the 4-position is essential for this activity—unsubstituted quinazoline does not engage EGFR kinase with comparable potency, underscoring that the 4-amino moiety is a critical pharmacophoric element [1][2].

EGFR kinase tyrosine kinase inhibitor anticancer

The 7-Carboxylic Acid Handle Enables Direct Amide Conjugation for SAR Expansion Without Additional Protection-Deprotection Steps

The 7-carboxylic acid moiety provides a direct synthetic handle for amide bond formation, a transformation that has been extensively exploited to generate diverse quinazoline-7-carboxamide libraries with varied biological activities. In a 2022 study, researchers synthesized a series of novel amide analogues from a quinazolinone-7-carboxylic acid derivative via standard carbodiimide-mediated coupling with substituted amines, enabling rapid SAR exploration of the amide region [1]. This approach yielded compounds with sEH IC50 values spanning from 0.30 μM to >10 μM, demonstrating that the carboxylic acid position is both synthetically accessible and pharmacologically permissive to structural diversification [1]. In contrast, quinazoline analogs lacking the 7-carboxylic acid require additional synthetic steps (e.g., halogenation followed by metal-catalyzed cross-coupling) to introduce substituents at this position, increasing both synthetic complexity and procurement costs for multi-step campaigns.

amide coupling medicinal chemistry synthetic intermediate

Validated Research and Procurement Applications for 4-(Ethylamino)quinazoline-7-carboxylic Acid


SAR Probe for Quantifying the Contribution of N4-Ethyl Substitution to sEH or Kinase Inhibitor Potency

Researchers conducting systematic SAR studies on quinazoline-based sEH inhibitors or kinase inhibitors require a defined N4-ethylamino reference compound to isolate the contribution of ethyl substitution to overall potency. Evidence from quinazolinone-7-carboxamide sEH inhibitor studies demonstrates that optimized derivatives achieve IC50 values of 0.30–0.66 μM, whereas less optimized baseline compounds show 27–33 μM inhibition, confirming that the substitution pattern, including the 4-amino moiety, dramatically influences activity [1][2]. Similarly, in the EGFR kinase field, 4-amino substitution is essential for target engagement, with 4-arylaminoquinazoline analogs achieving low nanomolar IC50 values (15.60 nM against EGFRwt-TK) and cellular antiproliferative activity matching or exceeding gefitinib [3]. By procuring 4-(ethylamino)quinazoline-7-carboxylic acid alongside N4-methyl, N4-H, and N4-isopropyl comparators, researchers can construct a complete SAR matrix to guide lead optimization [4].

Direct Synthetic Intermediate for Amide Library Generation Targeting sEH or Kinase Panels

The 7-carboxylic acid functional group enables direct, one-step amide coupling with diverse amines to generate focused compound libraries for screening against sEH, kinase, or DHFR targets. This synthetic advantage has been validated in the literature: amide analogues of quinazolinone-7-carboxylic acid were synthesized and screened against human sEH, yielding potent inhibitors with IC50 values of 0.30–0.66 μM [1]. The alternative approach—using non-carboxylated quinazoline scaffolds—requires multi-step sequences involving halogenation followed by palladium-catalyzed cross-coupling to install substituents at the 7-position, which adds approximately 2–3 synthetic steps, increases material costs, and extends project timelines [1]. Procurement of 4-(ethylamino)quinazoline-7-carboxylic acid as a pre-functionalized building block therefore accelerates SAR campaigns and reduces the synthetic burden on medicinal chemistry teams.

Reference Compound for Validating the Role of N1 Charge and Lipophilicity in IgE or Kinase Inhibition Models

Quantitative SAR studies on 4-(phenylethylamino)quinazolines have established that IgE inhibitory activity is governed by the charge at N1 of the quinazoline core and the lipophilicity (molar refractivity) of the N4 substituent [1]. Within this framework, the ethylamino group provides a defined, intermediate lipophilicity contribution between methyl (lower) and isopropyl (higher) [2]. Researchers developing computational QSAR models or validating docking hypotheses for IgE inhibition, EGFR kinase inhibition, or sEH inhibition can use 4-(ethylamino)quinazoline-7-carboxylic acid as a calibration standard—a compound with a precisely defined substituent whose properties fall at a known point along the lipophilicity-activity continuum. This enables quantitative benchmarking of model predictions against experimental outcomes derived from the literature [1][2][3].

Starting Material for Ethylamino-Containing DHFR Inhibitor Development with Sub-Nanomolar Potency Potential

The N-ethylamino structural motif has been validated in 2,4-diaminoquinazoline DHFR inhibitors, with one ethylamino-bearing analog achieving an IC50 of 0.98 nM against Mycobacterium avium DHFR [1]. This sub-nanomolar potency benchmark establishes that ethylamino-substituted quinazolines are compatible with high-affinity enzyme inhibition. Researchers pursuing novel DHFR inhibitors for antiparasitic or antibacterial applications can procure 4-(ethylamino)quinazoline-7-carboxylic acid as a starting scaffold for further derivatization, with the confidence that the ethylamino substitution does not preclude potent target engagement. The 7-carboxylic acid handle additionally enables C7 diversification to modulate physicochemical properties and target selectivity while retaining the validated ethylamino pharmacophore at N4 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Ethylamino)quinazoline-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.